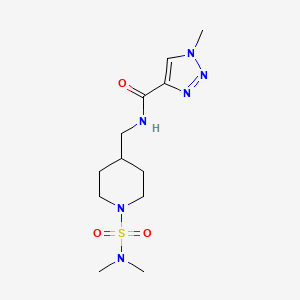

![molecular formula C14H20N2O2 B2832555 Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate CAS No. 1783557-04-9](/img/structure/B2832555.png)

Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

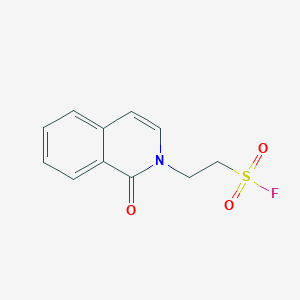

Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate is a chemical compound with the CAS Number: 1783557-04-9 . It has a molecular weight of 248.32 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H20N2O2/c1-13(2,3)18-12(17)16-14(8-9-14)10-6-4-5-7-11(10)15/h4-7H,8-9,15H2,1-3H3,(H,16,17) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 248.32 . It is a powder that is stored at room temperature .Applications De Recherche Scientifique

Synthesis of Spirocyclopropanated Analogues

Tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate was converted into spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. These analogues were prepared through a key step involving cocyclization of a protected (1-aminocyclopropyl)methyl derivative with cyanodithioiminocarbonate or nitroguanidine. The structural integrity of the final products and by-products was verified through X-ray crystal structure analyses, demonstrating the compound's utility in the development of insecticidal agents (Brackmann et al., 2005).

Enantioselective Synthesis of Carbocyclic Analogues

The compound also served as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirmed the relative substitution pattern of the cyclopentane ring, indicating its role in the synthesis of biologically important molecules (Ober et al., 2004).

Intermediate in Biologically Active Compounds

Tert-Butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate is highlighted as an important intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291). A rapid synthetic method for this compound showcases its significance in pharmaceutical research and development (Zhao et al., 2017).

Cyclizative Atmospheric CO2 Fixation

Research demonstrates the application of tert-butyl hypoiodite (t-BuOI) in the cyclizative fixation of atmospheric CO2 by unsaturated amines, efficiently leading to cyclic carbamates. This process underscores the compound's potential in contributing to green chemistry and carbon capture technologies (Takeda et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mécanisme D'action

Target of Action

It is known that this compound is used as an intermediate in organic synthesis , which suggests that its targets could vary depending on the specific reactions it is involved in.

Mode of Action

As an intermediate in organic synthesis , its interaction with its targets would depend on the specific reactions it is used in.

Biochemical Pathways

As an intermediate in organic synthesis , it could be involved in various biochemical pathways depending on the final products it is used to synthesize.

Pharmacokinetics

As an intermediate in organic synthesis , its pharmacokinetic properties would likely depend on the specific context in which it is used.

Result of Action

As an intermediate in organic synthesis , its effects would likely depend on the specific reactions it is involved in and the final products it is used to synthesize.

Action Environment

As an intermediate in organic synthesis , these aspects would likely be influenced by the specific conditions under which the synthesis reactions are carried out.

Propriétés

IUPAC Name |

tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-13(2,3)18-12(17)16-14(8-9-14)10-6-4-5-7-11(10)15/h4-7H,8-9,15H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDASDCWFJWPTMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2832472.png)

![1-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2832473.png)

![2-[(Tert-butylamino)methyl]-4-chlorophenol](/img/structure/B2832475.png)

![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2832477.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride](/img/structure/B2832482.png)

![2-(2-fluorophenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2832485.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2832491.png)

![(2E)-3-[4-(Diethylamino)-2-hydroxyphenyl]prop-2-enoic acid](/img/structure/B2832492.png)

![2-(ethylthio)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2832494.png)